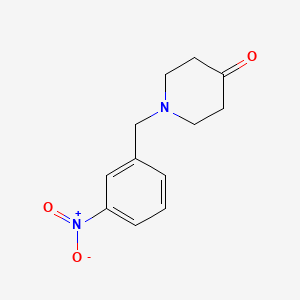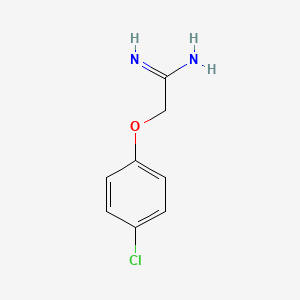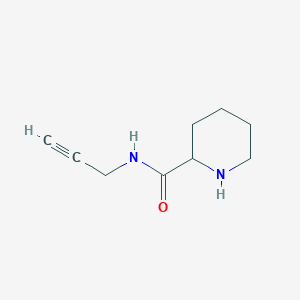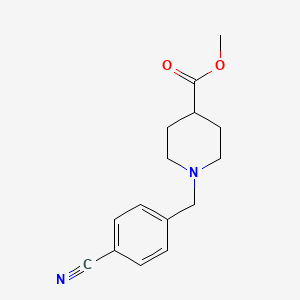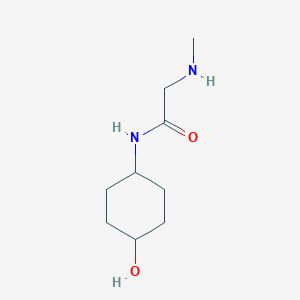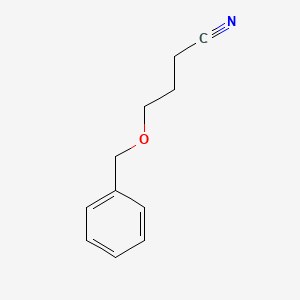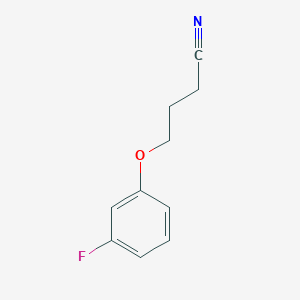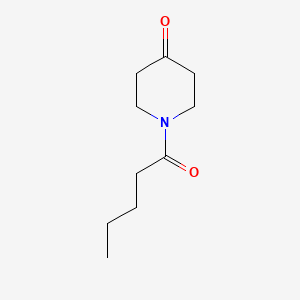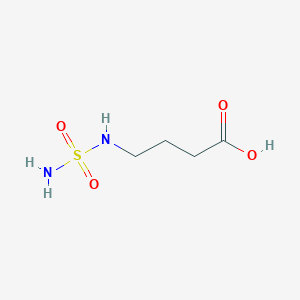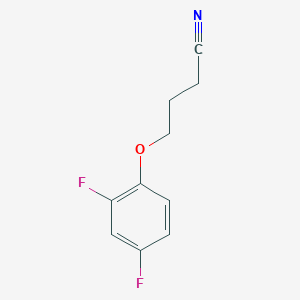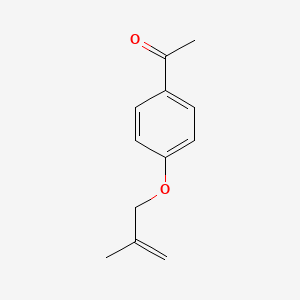
1-(4-(2-Methylallyloxy)phenyl)ethanone
Overview
Description
1-(4-(2-Methylallyloxy)phenyl)ethanone is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(4-(2-Methylallyloxy)phenyl)ethanone typically involves a multi-step reaction. One common method starts with the preparation of 4-hydroxyacetophenone, which is then treated with an appropriate allylating agent, such as 2-methylallyl bromide, in the presence of a base like potassium carbonate. The reaction proceeds through nucleophilic substitution, yielding the desired product.
Reaction conditions usually involve refluxing the reactants in an organic solvent such as acetonitrile or dimethylformamide. The reaction is then followed by purification steps, which might include crystallization or chromatographic techniques.
Industrial Production Methods:
On an industrial scale, the production process might be optimized for higher yields and purity. This includes using more efficient catalysts, solvents, and continuous flow reactors to ensure consistent quality. The large-scale synthesis also emphasizes cost-effectiveness and environmental considerations, minimizing waste and using green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
1-(4-(2-Methylallyloxy)phenyl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield secondary alcohols, especially when using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or chromic acid are used for oxidation reactions.
Reducing agents like lithium aluminum hydride or sodium borohydride are common in reduction processes.
For substitution reactions, halogenating agents and bases are frequently employed to facilitate the desired transformations.
Major Products:
The products vary depending on the reaction type, but typical major products include various substituted phenyl ethanones, alcohols, and acids, which can be utilized in further synthetic applications.
Scientific Research Applications: this compound has found extensive use in scientific research across various fields:
Chemistry: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology: In biochemical studies, the compound can be used to probe enzyme activities and metabolic pathways.
Medicine: The compound's derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It plays a role in the synthesis of fine chemicals, fragrances, and specialty polymers.
Mechanism of Action
Molecular Targets and Pathways:
The mechanism by which 1-(4-(2-Methylallyloxy)phenyl)ethanone exerts its effects depends on its interaction with specific molecular targets. For instance, its derivatives might inhibit certain enzymes or receptors, altering biochemical pathways.
The phenyl ethanone structure allows it to engage in hydrogen bonding, pi-pi interactions, and other non-covalent interactions with biological macromolecules, modulating their functions.
Comparison with Similar Compounds
Similar compounds include 4-hydroxyacetophenone, 1-(4-allyloxy)phenyl)ethanone, and 1-(4-(2-methoxyallyloxy)phenyl)ethanone.
Uniqueness:
The presence of the 2-methylallyloxy group in 1-(4-(2-Methylallyloxy)phenyl)ethanone distinguishes it from other related compounds. This particular substitution imparts unique chemical reactivity and physical properties, making it a valuable compound for specific synthetic applications.
This detailed overview covers the fundamental aspects of this compound, highlighting its importance in various scientific domains. Whether you're delving into its preparation, reactivity, or applications, this compound offers a wealth of possibilities for exploration and innovation.
Properties
IUPAC Name |
1-[4-(2-methylprop-2-enoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQDBIBDSOMMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
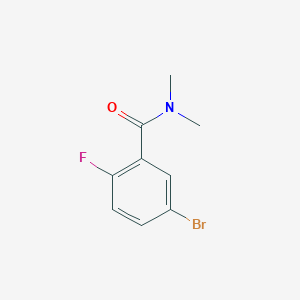
![4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B7807419.png)
![2-(methylamino)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7807427.png)
